molecular formula C18H16Cl2O5 B2948794 Diethyl 2-((5-(2,3-dichlorophenyl)-2-furyl)methylene)malonate CAS No. 304896-39-7

Diethyl 2-((5-(2,3-dichlorophenyl)-2-furyl)methylene)malonate

Cat. No.: B2948794
CAS No.: 304896-39-7
M. Wt: 383.22
InChI Key: UGKMXUXTHAIMGX-UHFFFAOYSA-N
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Description

Diethyl 2-((5-(2,3-dichlorophenyl)-2-furyl)methylene)malonate is a malonate ester derivative featuring a furan ring substituted with a 2,3-dichlorophenyl group at the 5-position and a methylene bridge connecting the furyl moiety to the malonate core. Its molecular formula is C₁₉H₁₆Cl₂O₅, with a molecular weight of 395.23 g/mol . The compound is synthesized via condensation reactions involving diethyl ethoxymethylene malonate and substituted aromatic amines or heterocyclic precursors, followed by cyclization or functionalization steps .

Properties

IUPAC Name

diethyl 2-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O5/c1-3-23-17(21)13(18(22)24-4-2)10-11-8-9-15(25-11)12-6-5-7-14(19)16(12)20/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKMXUXTHAIMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-39-7
Record name DIETHYL 2-((5-(2,3-DICHLOROPHENYL)-2-FURYL)METHYLENE)MALONATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Diethyl 2-((5-(2,3-dichlorophenyl)-2-furyl)methylene)malonate is a compound of considerable interest due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H16_{16}Cl2_{2}O5_{5}
  • Molecular Weight : 383.22 g/mol
  • CAS Number : 304896-39-7

The compound features a furan ring and a dichlorophenyl group, which are critical in mediating its biological effects. The presence of these functional groups suggests potential interactions with various biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The furan moiety is known to enhance interactions with DNA and other cellular targets, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial and antifungal activity. The electron-withdrawing nature of the dichlorophenyl group may enhance the compound's ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Similar compounds have been reported to inhibit inflammatory pathways, suggesting that this compound could modulate immune responses effectively.
  • Enzyme Inhibition : Research indicates potential interactions with enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug metabolism.

The biological activity of this compound can be attributed to several mechanisms:

  • Intercalation into DNA : The planar structure of the furan ring allows for π-π stacking interactions with nucleobases, which may lead to DNA damage and subsequent cell death.
  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for various enzymes due to its structural similarity to natural substrates.
  • Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell lysis.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonateModerateHighLow
Diethyl 2-((5-(3-chlorophenyl)-2-furyl)methylene)malonateHighModerateModerate
Diethyl 2-((5-(4-chlorophenyl)-2-furyl)methylene)malonateHighHighHigh

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that a similar furan-based compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Antimicrobial Efficacy : Research conducted on derivatives showed promising results against Staphylococcus aureus, indicating that modifications in the phenyl ring significantly affect antimicrobial potency .
  • Inflammation Modulation : A study highlighted the anti-inflammatory properties of related malonates in a murine model of arthritis, suggesting a potential therapeutic role for this compound in inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Type: Furan-based derivatives (e.g., target compound) exhibit distinct electronic properties compared to chromene or anilino analogs, affecting solubility and conjugation pathways .

Physical Properties

Melting points and spectral data vary significantly with substituents:

Compound Name Melting Point (°C) $ ^1H $-NMR (δ, ppm) References
This compound Not reported Not available
Diethyl 2-[(3-bromophenyl)amino]methylene]malonate (2b) 71–73 8.14 (d, J=13.46 Hz, 1H, C-H)
Diethyl 2-[(2,4-difluorophenylamino)methylene]malonate (52) Not reported δ 11.00 (d, J=13.24 Hz, N-H), 7.24 (m, Ar-H)
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate Not reported Not available

Insights :

  • Chlorine and bromine substituents increase molecular symmetry, often leading to higher melting points compared to non-halogenated analogs .
  • NMR data for the target compound is lacking in the literature, highlighting a gap in characterization compared to well-studied anilino derivatives .

Comparison of Reactivity :

  • Furan vs. Chromene Systems : Furan derivatives (e.g., target compound) may exhibit faster cyclization kinetics due to the oxygen atom’s lone pairs, whereas chromene systems require harsher conditions (e.g., diphenyl ether reflux) .
  • Chlorine Substituents : The 2,3-dichlorophenyl group likely enhances electrophilicity at the methylene carbon, facilitating nucleophilic attacks in cyclization reactions compared to methyl or methoxy groups .

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